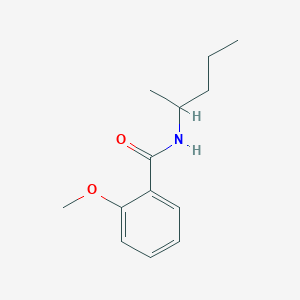

2-methoxy-N-(1-methylbutyl)benzamide

Description

2-Methoxy-N-(1-methylbutyl)benzamide is a benzamide derivative characterized by a methoxy group at the ortho position of the benzamide core and a branched alkyl chain (1-methylbutyl) attached to the nitrogen atom. This article compares this compound with structurally related benzamides to elucidate structure-activity relationships (SAR) and functional distinctions.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-methoxy-N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C13H19NO2/c1-4-7-10(2)14-13(15)11-8-5-6-9-12(11)16-3/h5-6,8-10H,4,7H2,1-3H3,(H,14,15) |

InChI Key |

MZNRIVNAMOMSEE-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC=CC=C1OC |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB)

- Structure : Features a 4-methylphenyl substituent instead of the 1-methylbutyl group.

- Activity: Demonstrated efficacy in reducing the long QT (LQT) syndrome phenotype by modulating cardiac electrophysiology, likely via glucocorticoid receptor interactions .

- SAR Insight : The planar aromatic substituent may enhance target specificity for cardiac ion channels compared to the flexible alkyl chain in the target compound.

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

- Structure : Contains electron-withdrawing groups (bromo, nitro) and a methoxy group.

- Activity : Used as a structural comparator in crystallographic studies; nitro groups increase reactivity but reduce metabolic stability .

Heterocyclic-Substituted Benzamides

2-Methoxy-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide

- Structure : Benzimidazole ring replaces the alkyl chain.

- Activity : The heterocyclic group enables N,O-bidentate coordination, making it suitable for metal-catalyzed C–H bond functionalization, a trait absent in alkyl-substituted benzamides .

- SAR Insight : Rigid heterocycles may limit conformational flexibility, affecting binding to dynamic targets like enzymes or receptors.

2-Methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Structure : Benzothiazole substituent with a methyl group.

- Properties : Molecular weight = 298.36, logP = 4.1, polar surface area = 40.7 Ų .

Alkyl-Substituted Benzamides

2-Methoxy-N-[2-(methylthio)phenyl]benzamide

- Structure : Methylthio group on the aryl ring.

- Activity: Targets hypertension-related proteins (ADORA1, NOS2) via blood circulation regulation .

- SAR Insight : Thioether groups introduce sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), unlike the purely hydrophobic 1-methylbutyl chain.

2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide

- Structure : Branched alkoxy substituent.

- Properties: Alkoxy groups balance lipophilicity and solubility, contrasting with the target compound’s nonpolar alkyl chain .

Pharmacological Activity Comparison

Physicochemical Properties

| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | ~263.34 (calc.) | ~3.8 | 1 | ~40.7 |

| 2-MMB | 255.29 | 3.2 | 1 | 38.3 |

| 2-Methoxy-N-(6-methylbenzothiazol-2-yl)benzamide | 298.36 | 4.1 | 1 | 40.7 |

| Nitazoxanide | 307.27 | 2.8 | 3 | 105.7 |

Key Findings

- Structural Flexibility vs. Specificity : Alkyl chains (e.g., 1-methylbutyl) enhance lipophilicity and membrane permeability but may reduce target specificity compared to rigid heterocycles or aryl groups.

- Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility and antioxidant activity , while nitro/bromo substituents increase reactivity but decrease metabolic stability .

- Therapeutic Diversity : The benzamide scaffold’s adaptability enables applications ranging from cardiovascular disorders to parasitic infections, driven by substituent-driven SAR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.